Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-
Description
Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
The exact mass of the compound Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
N-(4-acetamidophenyl)-3-oxobutanamide, also known as Acetaminophen or Paracetamol, primarily targets the cyclooxygenase (COX) pathways . It is often categorized alongside NSAIDs (nonsteroidal anti-inflammatory drugs) due to its ability to inhibit these pathways .
Mode of Action
It is thought to exert central actions which ultimately lead to the inhibition of the cox pathways . This inhibition results in a decrease in the formation of prostaglandins, which are mediators of pain and inflammation .
Biochemical Pathways
Acetaminophen’s action affects the cyclooxygenase and serotonergic pathways . It also involves the endocannabinoid and vanilloid systems and the T-type calcium-channel Cav3.2 . The drug’s metabolite, AM404, is formed in the brain by the fatty acid amide hydrolase (FAAH) enzyme . This metabolic pathway plays a role in the analgesic action of Acetaminophen .
Result of Action
The primary result of Acetaminophen’s action is its analgesic (pain-relieving) and antipyretic (fever-reducing) effects . These effects are achieved through the inhibition of the COX pathways and the reduction of prostaglandin synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Acetaminophen. For instance, the presence of Acetaminophen in various water sources has become a significant environmental concern . This contamination poses health risks to those consuming affected water, primarily due to the production of toxic compounds such as 4-aminophenol, known for its liver-damaging effects .
Biochemical Analysis
Biochemical Properties
Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, thereby affecting cellular functions. The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .
Metabolic Pathways
Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it can affect the activity of enzymes involved in the synthesis and degradation of certain metabolites, leading to changes in metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8(15)7-12(17)14-11-5-3-10(4-6-11)13-9(2)16/h3-6H,7H2,1-2H3,(H,13,16)(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVSDRLLBNUJBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063456 | |
Record name | Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4433-78-7 | |
Record name | N-[4-(Acetylamino)phenyl]-3-oxobutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4433-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Acetamidoacetoacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Acetamidoacetoacetanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109485 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-(acetylamino)phenyl]-3-oxobutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-ACETAMIDOACETOACETANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VB5GYV1RI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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